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Compound of Interest

Compound Name: Caficrestat

Cat. No.: B605651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caficrestat (AT-001), an investigational aldose

reductase inhibitor, with the current standard of care for the management of diabetic

cardiomyopathy (DbCM). The information is compiled from clinical trial data and published

research to support evidence-based evaluation.

Executive Summary
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by

myocardial dysfunction independent of coronary artery disease, hypertension, or significant

valvular disease. The current standard of care focuses on managing cardiovascular risk

factors, primarily through glycemic control and blood pressure management, with Sodium-

Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor

agonists showing significant cardiovascular benefits. Caficrestat emerges as a novel

therapeutic agent targeting the polyol pathway, which is implicated in the pathogenesis of

diabetic complications. This guide benchmarks the clinical performance of Caficrestat against

established therapeutic strategies for DbCM.

Quantitative Data Comparison
The following tables summarize the key quantitative data from the Phase 3 ARISE-HF trial for

Caficrestat and established efficacy data for standard of care therapies in related
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cardiovascular outcomes. It is important to note that direct head-to-head trials are not available;

the data for Caficrestat is from a placebo-controlled trial.

Table 1: Efficacy of Caficrestat in the ARISE-HF Trial[1]

Endpoint
Patient

Population

Caficrestat

(1500mg

BID)

Placebo Difference p-value

Change in

Peak VO2

from Baseline

to 15 Months

(ml/kg/min)

Overall

Population
-0.01 -0.31 0.30 0.210

Change in

Peak VO2

from Baseline

to 15 Months

(ml/kg/min)

Subgroup not

on

SGLT2i/GLP-

1 RA

+0.08 -0.54 0.62 0.040

Table 2: Safety and Tolerability of Caficrestat in the ARISE-HF Trial

Adverse Event
Caficrestat (1000mg

BID)

Caficrestat (1500mg

BID)
Placebo

Serious Adverse

Events
12.3% 17.3% 14.3%

Treatment-Emergent

Adverse Events
81.6% 81.0% 79.1%

Treatment-Related

Discontinuations
9.6% 9.5% 3.9%

Mechanisms of Action
Caficrestat: Aldose Reductase Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b605651?utm_src=pdf-body
https://www.benchchem.com/product/b605651?utm_src=pdf-body
https://medicaldialogues.in/cardiology-ctvs/news/caficrestat-may-prevent-heart-failure-in-diabetic-cardiomyopathy-patients-arise-hf-trial-122836
https://www.benchchem.com/product/b605651?utm_src=pdf-body
https://www.benchchem.com/product/b605651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caficrestat is a potent and selective inhibitor of the enzyme aldose reductase.[1] In

hyperglycemic states, excess glucose is shunted into the polyol pathway. Aldose reductase

catalyzes the first and rate-limiting step in this pathway, converting glucose to sorbitol.[2][3]

This process consumes NADPH and leads to the accumulation of sorbitol, which can cause

osmotic stress. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase

further disrupts the cellular redox balance. By inhibiting aldose reductase, Caficrestat aims to

prevent these detrimental downstream effects, including oxidative stress, inflammation, and

cellular damage, which are thought to contribute to the pathophysiology of diabetic

cardiomyopathy.[4][5][6]
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Mechanism of Action of Caficrestat.
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Standard of Care: SGLT2 Inhibitors and GLP-1 Receptor
Agonists
The current standard of care for patients with type 2 diabetes and established cardiovascular

disease or at high risk for it often includes SGLT2 inhibitors and GLP-1 receptor agonists, due

to their proven cardiovascular benefits.

SGLT2 Inhibitors: These agents block the reabsorption of glucose in the kidneys, leading to

glucosuria.[7] Their cardioprotective mechanisms are multifactorial and include improved

glycemic control, osmotic diuresis leading to reduced preload, modest blood pressure

reduction, weight loss, and a shift in cardiac metabolism towards more efficient ketone body

utilization.[7][8][9]

GLP-1 Receptor Agonists: These drugs mimic the action of the incretin hormone GLP-1,

stimulating glucose-dependent insulin secretion and suppressing glucagon release.[10] Their

cardiovascular benefits are attributed to improved glycemic control, weight loss, blood

pressure reduction, and potential direct effects on the vasculature and myocardium, including

anti-inflammatory and anti-atherosclerotic properties.[10][11][12][13]
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Mechanisms of Standard of Care Therapies.

Experimental Protocols
ARISE-HF Clinical Trial (for Caficrestat)
The efficacy and safety of Caficrestat were evaluated in the Phase 3, multicenter, randomized,

double-blind, placebo-controlled ARISE-HF trial.[14]

Objective: To assess the ability of AT-001 (Caficrestat) to improve or prevent the decline in

exercise capacity in patients with diabetic cardiomyopathy at high risk of progressing to overt

heart failure.[14]
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Patient Population: The trial enrolled 675 adults with type 2 diabetes mellitus and diabetic

cardiomyopathy. Key inclusion criteria included being 60 years or older, or 40 years or older

with a diabetes duration of 10 or more years, or with mild to moderate loss of kidney

function.[15] Exclusion criteria included a prior diagnosis of heart failure, a history of

myocardial infarction, or coronary artery disease.[15]

Intervention: Patients were randomized to receive either Caficrestat (1000 mg or 1500 mg

twice daily) or a matching placebo, in addition to their standard diabetes care.[16]

Primary Endpoint: The primary endpoint was the change in peak oxygen uptake (Peak VO2)

from baseline to 15 months.[1] Peak VO2 is a measure of cardiorespiratory fitness and is

determined through a cardiopulmonary exercise test (CPET).[17][18]

Cardiopulmonary Exercise Testing (CPET) Protocol (General): While the specific protocol for

ARISE-HF is not detailed, CPET for determining Peak VO2 in clinical trials typically involves

a graded exercise test on a treadmill or cycle ergometer.[19] Exercise intensity is

progressively increased until the patient reaches exhaustion. During the test, respiratory

gases are analyzed to measure oxygen consumption, and the highest value achieved is

recorded as Peak VO2.[17][20]

Treatment Arms

Patient Screening Randomization

Caficrestat (1500mg BID)

Caficrestat (1000mg BID)
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Treatment Period (15 months) Primary Endpoint Assessment
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ARISE-HF Trial Workflow.
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Conclusion
Caficrestat, with its novel mechanism of aldose reductase inhibition, has demonstrated a

stabilizing effect on cardiac functional capacity in a subgroup of patients with diabetic

cardiomyopathy not treated with SGLT2 inhibitors or GLP-1 receptor agonists. While the

primary endpoint in the overall population of the ARISE-HF trial was not met, the findings in the

subgroup suggest a potential therapeutic niche. The current standard of care, particularly

SGLT2 inhibitors and GLP-1 receptor agonists, offers broad cardiovascular benefits. Further

research, including potential head-to-head trials, would be necessary to definitively position

Caficrestat within the therapeutic landscape for diabetic cardiomyopathy. The favorable safety

profile of Caficrestat is a positive attribute for its continued investigation. This guide provides a

foundational comparison to aid researchers and drug development professionals in their

ongoing evaluation of emerging therapies for this complex disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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